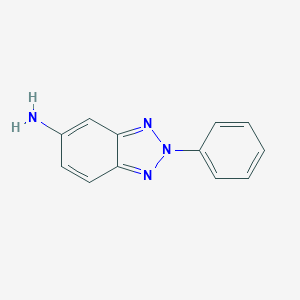

2-Phenyl-2H-benzotriazol-5-ylamine

Vue d'ensemble

Description

2-Phenyl-2H-benzotriazol-5-ylamine is an organic compound with the molecular formula C12H10N4 and a molecular weight of 210.23 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by its white or pale yellow crystalline appearance and is soluble in many organic solvents .

Méthodes De Préparation

The synthesis of 2-Phenyl-2H-benzotriazol-5-ylamine typically involves the reaction of 2-phenylbenzotriazole with an amine source under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Des Réactions Chimiques

2-Phenyl-2H-benzotriazol-5-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, 2-Phenyl-2H-benzotriazol-5-ylamine serves as a reagent in various chemical reactions:

- Oxidation : Can be oxidized using agents such as hydrogen peroxide or potassium permanganate, yielding nitro derivatives.

- Reduction : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to produce amine derivatives.

- Substitution Reactions : The compound can undergo substitution, allowing for the introduction of new functional groups.

Biology

The compound has notable applications in biological research:

- Proteomics : It is utilized in protein cross-linking studies to investigate protein-protein interactions. Its reactive amine group forms stable bonds with protein side chains, facilitating the study of complex biological systems.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential therapeutic applications .

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential:

- Antiviral Activity : Studies have shown that derivatives of benzotriazole, including 2-Phenyl derivatives, exhibit antiviral properties against viruses such as Hantaan virus and respiratory syncytial virus (RSV). For instance, certain derivatives demonstrated an EC50 of 4–5 µM against Hantaan virus, outperforming existing antiviral treatments like ribavirin .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for photostabilization processes in various formulations.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral effects of various benzotriazole derivatives against Hantaan virus. The findings indicated that specific substitutions on the benzotriazole scaffold significantly enhanced antiviral activity while maintaining low cytotoxicity levels .

Case Study 2: Protein Interaction Studies

In proteomics research, this compound was employed to cross-link proteins for mass spectrometry analysis. This application allowed researchers to elucidate complex protein interactions within cellular environments, highlighting its utility in understanding biological mechanisms.

Mécanisme D'action

The mechanism of action of 2-Phenyl-2H-benzotriazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparaison Avec Des Composés Similaires

2-Phenyl-2H-benzotriazol-5-ylamine can be compared with other similar compounds, such as:

2-Phenylbenzotriazole: Lacks the amine group present in this compound.

Benzotriazole: A simpler structure without the phenyl group.

2-Aminobenzotriazole: Contains an amine group but lacks the phenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .

Activité Biologique

2-Phenyl-2H-benzotriazol-5-ylamine is an organic compound that belongs to the class of benzotriazole derivatives. This compound has garnered attention in scientific research due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure, which incorporates a phenyl group and an amine functionality, enhances its reactivity and interaction with biological targets.

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 2-phenylbenzotriazole with an amine source under controlled conditions. Various methods can be employed for its synthesis, including oxidation and reduction reactions, which can yield different derivatives based on the reagents used.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacteria, including both Gram-positive and Gram-negative strains. In vitro studies have demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of benzotriazole derivatives, including this compound. Specifically, related compounds have shown promise against viruses such as the Hantaan virus, with effective concentrations (EC50) in the low micromolar range. These findings suggest that derivatives of benzotriazole could serve as candidates for antiviral drug development .

Anticancer Potential

There is emerging evidence that this compound may possess anticancer properties. The compound's mechanism of action involves the modulation of specific signaling pathways and enzyme activities associated with cancer cell proliferation. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, warranting further investigation into its therapeutic potential in oncology .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have also been explored. The compound appears to inhibit the activity of enzymes involved in inflammatory processes, potentially providing a basis for its use in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. This includes binding to proteins and enzymes that play critical roles in cellular signaling pathways. By modulating these interactions, the compound can influence cellular processes such as inflammation, infection response, and cancer progression.

Table: Biological Activities of this compound

Case Study: Antiviral Screening

In a recent antiviral screening study, several derivatives of benzotriazole were tested against a panel of viruses. Notably, compounds related to this compound showed marked activity against Hantaan virus, indicating potential for further development as antiviral agents .

Propriétés

IUPAC Name |

2-phenylbenzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-9-6-7-11-12(8-9)15-16(14-11)10-4-2-1-3-5-10/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOQXFRLZIIVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352208 | |

| Record name | 2-Phenyl-2H-benzotriazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21819-66-9 | |

| Record name | 2-Phenyl-2H-benzotriazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.